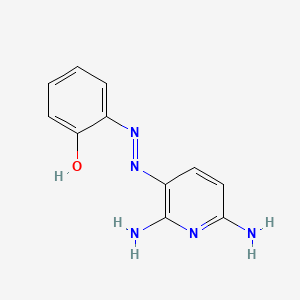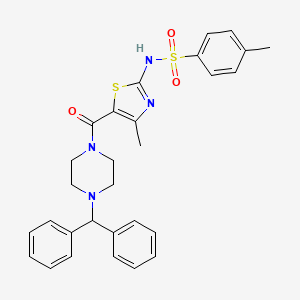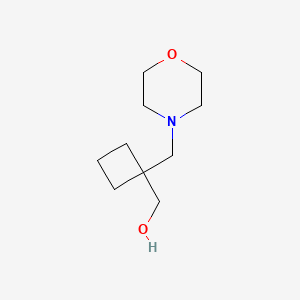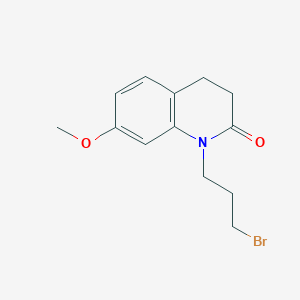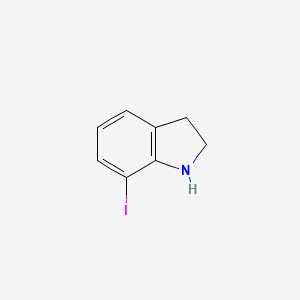
7-Iodoindoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Iodoindoline is a halogenated indole derivative characterized by the presence of an iodine atom at the seventh position of the indole ring. Indoles are a class of heterocyclic aromatic organic compounds, and their derivatives are known for their diverse biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 7-Iodoindoline can be synthesized through various synthetic routes. One common method involves the iodination of indole using iodine in the presence of a catalyst such as iodine monochloride (ICl) or iodine trifluoride (IF3). The reaction typically takes place under controlled temperature and pressure conditions to ensure the selective iodination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale iodination reactors with continuous monitoring of reaction parameters to optimize yield and purity. The use of advanced purification techniques such as column chromatography or recrystallization ensures the production of high-purity this compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: 7-Iodoindoline undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound's structure and enhancing its properties for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions often involve the use of strong nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted indole derivatives, each with unique chemical and biological properties.
Applications De Recherche Scientifique
7-Iodoindoline has found applications in various fields of scientific research, including chemistry, biology, medicine, and industry.
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: Its derivatives are studied for their potential biological activities, such as antimicrobial and antiparasitic properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of parasitic infections.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
7-Iodoindoline is compared with other similar halogenated indoles, such as 5-iodoindole and 5-fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine. While these compounds share structural similarities, this compound is unique in its specific iodine substitution pattern, which influences its reactivity and biological activity.
Comparaison Avec Des Composés Similaires
5-Iodoindole
5-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine
6-Bromoindole
6-Iodoquinoline
1-Iodonaphthalene
Propriétés
Formule moléculaire |
C8H8IN |
|---|---|
Poids moléculaire |
245.06 g/mol |
Nom IUPAC |
7-iodo-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C8H8IN/c9-7-3-1-2-6-4-5-10-8(6)7/h1-3,10H,4-5H2 |
Clé InChI |
XAEVGMWIRVRFJR-UHFFFAOYSA-N |
SMILES canonique |
C1CNC2=C1C=CC=C2I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


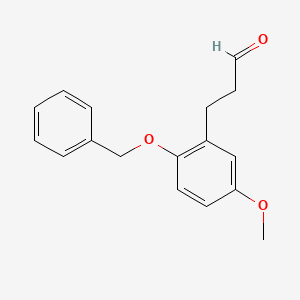
![3,6-Dimethyl-1,3-dihydro-imidazo[4,5-b]pyridin-2-one](/img/structure/B15364903.png)
![2-Amino-7,7-dimethyl-7,8-dihydro-5H-pyrano[3,4-b]pyrazin-5-one](/img/structure/B15364908.png)
![Benzyl 5-aminosulfonyl-4-chloro-2-[(2-furanylmethyl)amino]benzoate](/img/structure/B15364920.png)
![(7-Amino-5-methyl-[1,2,5]oxadiazolo[3,4-b]pyridin-6-yl)methanol](/img/structure/B15364928.png)
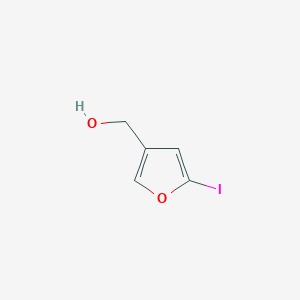
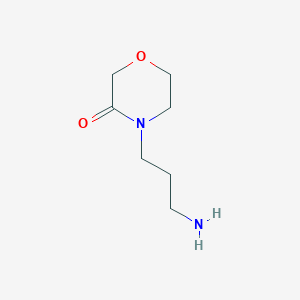
![4,6,8-Trichloropyrido[3,4-d]pyrimidine](/img/structure/B15364964.png)
![2-[8-Chloro-7-fluoro-3-(methoxymethoxy)naphthalen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B15364968.png)
